5-Bromo-4-methoxythiophene-3-carbonyl chloride

説明

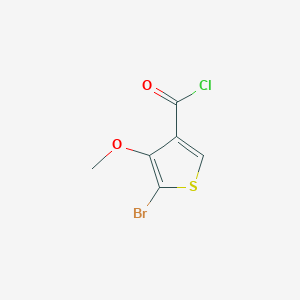

5-Bromo-4-methoxythiophene-3-carbonyl chloride: is a chemical compound with the molecular formula C6H4BrClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and methoxy substituents.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxythiophene-3-carbonyl chloride typically involves the bromination of 4-methoxythiophene followed by acylation with thionyl chloride. The reaction conditions often require a controlled environment to ensure the selective bromination and subsequent acylation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

化学反応の分析

Types of Reactions:

Substitution Reactions: 5-Bromo-4-methoxythiophene-3-carbonyl chloride can undergo nucleophilic substitution reactions, where the bromine or chloride atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

科学的研究の応用

Organic Synthesis

5-Bromo-4-methoxythiophene-3-carbonyl chloride is utilized as a key intermediate in the synthesis of various thiophene derivatives. These derivatives are essential for developing new pharmaceuticals and materials due to their unique electronic properties and biological activities. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine or chloride | Amines, alcohols, thiols |

| Oxidation | Altering the oxidation state of sulfur | Hydrogen peroxide, potassium permanganate |

| Acylation | Formation of amides or esters | Thionyl chloride, DCC |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. Compounds with brominated and methoxylated aromatic structures have shown promising antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies indicate that derivatives synthesized from this compound exhibit significant activity against various cancer cell lines .

Case Study: Anticancer Activity

A study investigated the anticancer effects of thiophene derivatives synthesized from this compound. The results demonstrated that these derivatives inhibited cell proliferation in several cancer types, suggesting their potential as therapeutic agents .

Materials Science

The compound is also pivotal in materials science, particularly in the production of conductive polymers and organic semiconductors. Its unique structure allows for fine-tuning of electronic properties, making it suitable for applications in organic electronics and photovoltaic devices .

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Conductive Polymers | Used as a precursor for synthesizing conductive materials |

| Organic Semiconductors | Enhances electronic properties in device fabrication |

作用機序

The mechanism of action of 5-Bromo-4-methoxythiophene-3-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards these targets .

類似化合物との比較

5-Bromo-2-methoxythiophene: Similar in structure but with the methoxy group at a different position.

4-Bromo-3-methoxythiophene: Another isomer with different substitution patterns.

5-Chloro-4-methoxythiophene-3-carbonyl chloride: A chlorinated analogue with similar reactivity.

Uniqueness: 5-Bromo-4-methoxythiophene-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions in various chemical and biological contexts .

生物活性

5-Bromo-4-methoxythiophene-3-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a methoxy group, which are believed to enhance its interaction with various biological targets, leading to significant therapeutic potential.

The molecular formula of this compound is , and it has a molecular weight of approximately 251.58 g/mol. Its structure includes a thiophene ring, which is known for contributing to the biological activity of many compounds.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. It is hypothesized that the compound may modulate biochemical pathways through the inhibition or activation of these molecular targets:

- Target Enzymes : The compound has been investigated for its interaction with tyrosine-protein phosphatase non-receptor type 1, which plays a crucial role in cellular signaling pathways related to growth and differentiation.

- Biochemical Pathways : By influencing tyrosine phosphorylation, this compound may affect various cellular processes, including proliferation and apoptosis.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against various bacterial strains. Its structure allows it to penetrate bacterial cell membranes, disrupting vital processes.

- Anticancer Effects : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (human breast cancer) and others . The presence of bromine and methoxy groups enhances its cytotoxicity against these cells.

- Anti-inflammatory Activity : The compound has been studied for its potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Research Findings

Various studies have explored the biological activity of this compound. Below is a summary of significant findings:

Case Studies

Several case studies have documented the biological effects of this compound:

- In Vitro Studies : In vitro experiments demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.

- Toxicity Assessments : Toxicity studies on normal epithelial cells (Vero cells) revealed that the compound was non-toxic at concentrations up to 100 µg/mL, suggesting a favorable safety profile for further development .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound indicated good bioavailability and distribution characteristics, making it a viable candidate for drug development.

特性

IUPAC Name |

5-bromo-4-methoxythiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAKJJYSTWMFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380901 | |

| Record name | 5-bromo-4-methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-22-8 | |

| Record name | 5-bromo-4-methoxythiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。